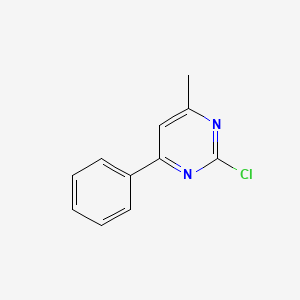

2-Chloro-4-methyl-6-phenylpyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Materials Science

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov Its prevalence stems from its ability to mimic the endogenous purine (B94841) and pyrimidine bases found in nucleic acids, allowing for interaction with a wide range of biological targets. mdpi.com Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, nih.govchemrxiv.org antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. researchgate.net The structural versatility of the pyrimidine ring, which allows for substitution at multiple positions, enables the fine-tuning of a molecule's biological activity and pharmacokinetic profile. mdpi.com

In the realm of materials science, pyrimidine derivatives are gaining attention for their unique photophysical and electronic properties. The electron-deficient nature of the pyrimidine ring makes it an excellent component in materials for organic electronics. mdpi.comresearchgate.net Arylpyrimidine derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as emitters and host materials, demonstrating high thermal stability and quantum efficiency. nih.govmdpi.com The ability to modify the pyrimidine core with various functional groups allows for the rational design of materials with tailored optical and electronic characteristics. researchgate.net

Overview of Halogenated Pyrimidines in Chemical Synthesis and Biological Research

Halogenated pyrimidines are versatile intermediates in organic synthesis, serving as key building blocks for the construction of more complex molecules. The presence of a halogen atom, particularly chlorine, on the pyrimidine ring provides a reactive site for various chemical transformations. chemrxiv.org The chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols. youtube.comresearchgate.net This reactivity is fundamental to the synthesis of diverse libraries of pyrimidine derivatives for biological screening.

Furthermore, halogenated pyrimidines are crucial substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netresearchgate.net These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing powerful tools for the elaboration of the pyrimidine scaffold. researchgate.netnih.gov From a biological perspective, the incorporation of halogens can significantly influence the physicochemical properties and biological activity of pyrimidine derivatives. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. nih.gov

Rationale for Comprehensive Academic Investigation of 2-Chloro-4-methyl-6-phenylpyrimidine

A comprehensive academic investigation of this compound is warranted due to its potential as a versatile synthetic intermediate and a scaffold for the development of novel functional molecules. The combination of a reactive chloro group, a methyl group, and a phenyl substituent on the pyrimidine ring offers a unique platform for chemical diversification. Understanding the synthesis and reactivity of this specific compound is crucial for unlocking its full potential in various scientific domains.

Detailed research findings on this compound would provide a valuable roadmap for chemists to design and synthesize new derivatives with tailored properties. By systematically studying its reactivity in key transformations, researchers can develop efficient synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science. Furthermore, a thorough investigation of its biological and physical properties will shed light on its potential as a lead compound for drug discovery or as a building block for advanced materials.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methyl-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNXAKAMPPMGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346061 | |

| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32785-40-3 | |

| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Methyl 6 Phenylpyrimidine

Precursor Synthesis and Pyrimidine (B1678525) Ring Formation

The foundational step in synthesizing 2-Chloro-4-methyl-6-phenylpyrimidine is the construction of the core pyrimidine ring. This is typically achieved by reacting precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic structure.

Synthesis of 4-methyl-6-phenylpyrimidin-2-ol

A common precursor for the target molecule is 4-methyl-6-phenylpyrimidin-2-ol. This intermediate is often synthesized through the condensation of a β-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. For instance, the reaction of 1-phenylbutane-1,3-dione with guanidine nitrate (B79036) in a suitable solvent like dimethylformamide (DMF) under reflux conditions can yield the corresponding 2-amino-4-methyl-6-phenylpyrimidine. nih.gov While this provides the basic pyrimidine framework, subsequent reactions would be necessary to introduce the 2-hydroxyl group and then convert it to the chloro derivative.

Another approach involves the reaction of chalcone (B49325) derivatives with guanidine hydrochloride. arabjchem.orgresearchgate.net Chalcones, which are α,β-unsaturated ketones, can be prepared by the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. nih.gov The subsequent cyclization with guanidine provides the 2-aminopyrimidine (B69317) core.

Multi-component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrimidine derivatives in a single step. derpharmachemica.com These reactions combine three or more reactants in a one-pot synthesis, which simplifies the process and often leads to higher yields. derpharmachemica.com For the synthesis of pyrimidine analogues, a typical MCR might involve the condensation of an aldehyde, a β-ketoester, and urea or thiourea. derpharmachemica.comresearchgate.net This approach, often referred to as the Biginelli reaction, is a cornerstone in the synthesis of dihydropyrimidines, which can be further modified to produce the desired aromatic pyrimidine structure. derpharmachemica.com The use of various catalysts and reaction conditions, including green chemistry principles, has been explored to enhance the efficiency and sustainability of these multi-component syntheses. benthamdirect.comnih.govpowertechjournal.com

Chlorination Reactions for the Introduction of the 2-Chloro Moiety

Once the pyrimidine ring with a suitable leaving group at the 2-position, such as a hydroxyl group, is formed, the next critical step is the introduction of the chlorine atom.

Phosphoryl Chloride (POCl3) Mediated Chlorination of 2-hydroxypyrimidine (B189755) intermediates

The chlorination of 2-hydroxypyrimidine intermediates is a widely used and effective method for synthesizing 2-chloropyrimidines. nih.govresearchgate.net This reaction is typically carried out using phosphoryl chloride (POCl₃), often in excess, which acts as both the chlorinating agent and sometimes as the solvent. nih.govmdpi.com The process generally involves heating the 2-hydroxypyrimidine substrate with POCl₃, sometimes in the presence of a base like pyridine, to facilitate the reaction. nih.govresearchgate.net

The reaction of 2-hydroxypyrimidines with POCl₃ has been a standard procedure for over a century. nih.govresearchgate.net The mechanism involves the initial phosphorylation of the hydroxyl group, forming a more reactive intermediate that is then susceptible to nucleophilic attack by a chloride ion. acs.org While effective, traditional methods often require harsh conditions and an excess of the reagent. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. benthamdirect.compowertechjournal.comrasayanjournal.co.in These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rasayanjournal.co.in For the synthesis of pyrimidine derivatives, several green strategies have been implemented.

These methods include the use of safer solvents, catalysts, and energy sources. nih.govrasayanjournal.co.in Techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and solvent-free or "grindstone" chemistry have been successfully applied to the synthesis of pyrimidines, often resulting in higher yields, shorter reaction times, and easier work-up procedures. researchgate.netnih.govrasayanjournal.co.in Multi-component reactions are inherently green as they reduce the number of synthetic steps and the amount of waste generated. derpharmachemica.comrasayanjournal.co.in The use of reusable catalysts and biocatalysis is also a growing area of interest in the green synthesis of heterocyclic compounds like pyrimidines. benthamdirect.compowertechjournal.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the chlorination of 2-hydroxypyrimidines, research has focused on moving away from using a large excess of POCl₃. nih.govresearchgate.net

Studies have shown that the chlorination can be efficiently achieved using an equimolar amount of POCl₃ in a solvent-free system. nih.govresearchgate.net This method involves heating the substrate with one equivalent of POCl₃ and a base, such as pyridine, in a sealed reactor at high temperatures. nih.govresearchgate.net This approach is suitable for large-scale preparations and significantly reduces the environmental burden associated with the use of excess reagents. nih.govresearchgate.net Further optimization can involve adjusting the temperature, reaction time, and the choice of base to achieve the highest possible conversion and yield. acs.org For instance, controlling the temperature during the addition of POCl₃ can prevent the formation of unwanted by-products. acs.org

Chemical Transformations and Derivatization of 2 Chloro 4 Methyl 6 Phenylpyrimidine

Nucleophilic Substitution Reactions of the 2-Chloro Group

The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloro group at the 2-position by a variety of nucleophiles. This SNAr (Nucleophilic Aromatic Substitution) reaction is a cornerstone of its chemistry.

The reaction of a chloro-substituted pyrimidine with hydrazine (B178648) hydrate (B1144303) is a common method for introducing a hydrazinyl group. nih.gov In a typical procedure, the chloro-pyrimidine is treated with hydrazine monohydrate in a suitable solvent like ethanol. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the substitution. nih.gov This conversion results in the formation of the corresponding hydrazinylpyrimidine derivative. nih.govnih.gov The resulting 2-hydrazinyl-4-methyl-6-phenylpyrimidine is a key intermediate that can be further derivatized, for example, through condensation reactions with aldehydes or ketones to form hydrazones. nih.gov

Table 1: Synthesis of Hydrazinylpyrimidine Derivatives

| Reactant | Reagent | Solvent | Conditions | Product |

| 2,4,5-trichloropyrimidine | Hydrazine hydrate | Ethanol | 25 °C, 4 h | 2-((5-chloro-2-hydrazinylpyrimidin-4-yl)amino)-N-methylbenzamide nih.gov |

| 2,4,6-trichloropyrimidine | Hydrazine hydrate | Ethanol | Not specified | 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives nih.gov |

The substitution of the 2-chloro group with various anilines provides access to a wide range of 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine derivatives. These reactions are typically performed under thermal or microwave-assisted conditions. nih.govrsc.orgresearchgate.net The use of microwave irradiation has been shown to be an efficient, green approach, often leading to high yields in short reaction times using environmentally preferable solvents like ethanol. nih.govrsc.org The electronic nature of the substituents on the aniline (B41778) can influence the reaction's efficiency; electron-donating groups on the aniline ring generally enhance its nucleophilicity and can lead to higher yields. researchgate.net

Table 2: Synthesis of 2-Anilinopyrimidine Derivatives from 2-Chloro-4,6-dimethylpyrimidine

| Aniline Derivative | Conditions | Yield | Reference |

| Aniline | MW, 160 °C, 10 min | 90% | researchgate.net |

| 4-Methylaniline | MW, 160 °C, 10 min | 95% | researchgate.net |

| 4-Methoxyaniline | MW, 160 °C, 10 min | 93% | researchgate.net |

| 4-Nitroaniline | MW, 160 °C, 10 min | 75% | researchgate.net |

The versatile chloro group on the pyrimidine can be displaced by a variety of other nucleophiles. For example, reactions with primary alkyl amines can be carried out at room temperature to yield N-alkylamino pyrimidines. mdpi.com Similarly, treatment with sodium phenoxide or sodium thiophenoxide results in the corresponding phenoxy and thiophenoxy derivatives. rsc.org These nucleophilic substitution reactions demonstrate the broad utility of chloropyrimidines as building blocks for creating diverse molecular architectures. rsc.org

Cross-Coupling Reactions Involving 2-Chloro-4-methyl-6-phenylpyrimidine (e.g., Suzuki, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling involves the reaction of the chloropyrimidine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile for creating biaryl or aryl-heteroaryl linkages. researchgate.netresearchgate.net The catalytic cycle involves oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Hiyama coupling offers an alternative C-C bond formation method, utilizing organosilanes. organic-chemistry.org This reaction also proceeds via a palladium-catalyzed cycle, similar to the Suzuki coupling, and requires an activating agent like a fluoride (B91410) source or a base to facilitate the transmetalation step. organic-chemistry.org

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

While direct cycloaddition reactions involving the pyrimidine ring of this compound are less common, the functional groups attached to the ring can participate in cyclization reactions to form fused heterocyclic systems. nih.gov For instance, derivatives obtained from nucleophilic substitution can undergo subsequent intramolecular reactions.

A common strategy involves the initial substitution of the chloro group with a nucleophile containing a second reactive site. For example, reaction with an amine can be followed by cyclization with another functional group on the pyrimidine core, such as an adjacent acetyl group, to form fused systems like pyrido[2,3-d]pyrimidines. researchgate.net These intramolecular cyclizations are often promoted by heat or acid/base catalysis and lead to the construction of complex, polycyclic aromatic systems. researchgate.netrsc.org Cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder type), are fundamental in synthesis and can be applied to appropriately substituted pyrimidine derivatives to build fused rings. youtube.comfau.de

Functional Group Interconversions on the Pyrimidine Ring and Substituents

Functional group interconversions can modify the substituents on the this compound core. The methyl group at the C4 position, for example, could potentially be oxidized to a hydroxymethyl or carboxyl group under specific conditions, although this requires overcoming the stability of the aromatic system.

More commonly, transformations are performed on functional groups introduced via nucleophilic substitution. For instance, a hydrazinyl group can be converted into various heterocyclic rings like triazoles or tetrazoles. researchgate.net An amino group can be acylated or alkylated. nih.gov Furthermore, if the phenyl ring at the C6 position is appropriately substituted, those substituents can undergo their own set of chemical transformations, adding another layer of chemical diversity.

Spectroscopic Characterization Techniques Applied to 2 Chloro 4 Methyl 6 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Chloro-4-methyl-6-phenylpyrimidine and its analogues. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, specific chemical shifts (δ) are expected for the different types of protons. The methyl group protons are anticipated to appear as a singlet in the upfield region, typically around 2.5-2.8 ppm. The protons of the phenyl ring will resonate in the downfield aromatic region, generally between 7.4 and 8.2 ppm, with their multiplicity depending on the substitution pattern. The lone proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the aromatic region as well. In derivatives, these shifts can be influenced by the electronic nature of different substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | 2.6 | Singlet |

| Phenyl Protons (-C₆H₅) | 7.4-7.6 (m), 8.0-8.2 (m) | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon atoms in this compound will each produce a distinct signal. The methyl carbon is expected at the most upfield position. The carbon atoms of the pyrimidine and phenyl rings will resonate in the aromatic region, typically from 110 to 170 ppm. The carbon atom bonded to the chlorine atom (C-Cl) will have a characteristic chemical shift, as will the other substituted carbons of the pyrimidine ring (C-CH₃ and C-phenyl).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon (-CH₃) | ~25 |

| Pyrimidine Ring Carbons | 110-170 |

| Phenyl Ring Carbons | 128-138 |

| C-Cl | ~162 |

| C-CH₃ | ~170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons, which is particularly useful for assigning the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the methyl proton signal would correlate with the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. libretexts.org

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), or the entire phenyl group. The fragmentation of the pyrimidine ring itself can also lead to a series of characteristic daughter ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental formula. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 218.06 |

| [M+2]⁺ | Isotope Peak due to ³⁷Cl | 220.06 |

| [M-Cl]⁺ | Loss of Chlorine | 183.07 |

| [M-CH₃]⁺ | Loss of Methyl Group | 203.05 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.

The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹. The presence of a band around 1370 cm⁻¹ can be attributed to the in-plane bending of the methyl group. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850-2960 |

| C=C and C=N (Aromatic Rings) | Stretching | 1400-1600 |

| -CH₃ | In-plane bending | ~1370 |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions due to the presence of the aromatic pyrimidine and phenyl rings.

Studies on related pyrimidine derivatives have shown that these compounds can exhibit solvatochromism, where the position of the absorption maximum (λ_max) changes with the polarity of the solvent. tandfonline.comnih.govasianpubs.org This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. For instance, a bathochromic (red) shift with increasing solvent polarity often indicates a more polar excited state. The investigation of solvatochromic behavior provides insights into the nature of the electronic transitions and the intramolecular charge transfer characteristics of the molecule. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

The introduction of a methyl group can influence the crystal packing and molecular conformation. Research on various pyrimidine derivatives has shown that methyl substitution can affect properties such as base stacking and molecular polarizability. nih.gov In some cases, the presence of a methyl group can induce changes in the ligand's coordination mode and lead to different supramolecular architectures. rsc.org For instance, the addition of a methyl group can alter the rotational freedom of surrounding rings, leading to greater specificity in binding interactions. nih.gov

Crystallographic Data of 4-chloro-6-phenylpyrimidine (B189524)

The crystal structure of 4-chloro-6-phenylpyrimidine (C₁₀H₇ClN₂) has been determined by single-crystal X-ray diffraction. researchgate.netkisti.re.kr The compound crystallizes in the monoclinic space group P2₁/n. kisti.re.kr The crystallographic data and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement for 4-chloro-6-phenylpyrimidine

| Parameter | Value kisti.re.kr |

|---|---|

| Empirical formula | C₁₀H₇ClN₂ |

| Formula weight | 190.63 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.582(5) |

| b (Å) | 11.059(8) |

| c (Å) | 10.734(8) |

| β (°) | 99.661(8) |

| Volume (ų) | 887.3(11) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Rgt(F) | 0.0331 |

| wRref(F²) | 0.0951 |

Data Collection and Handling for 4-chloro-6-phenylpyrimidine

| Parameter | Value researchgate.net |

|---|---|

| Crystal description | Colourless block |

| Crystal size (mm) | 0.48 × 0.28 × 0.14 |

| µ (cm⁻¹) | 3.8 |

The molecule is not planar, with a dihedral angle between the pyrimidine and phenyl rings. This deviation from planarity is a common feature in such bicyclic aromatic systems. The crystal packing is stabilized by intermolecular interactions. The expected bond lengths and angles within the pyrimidine and phenyl rings are generally observed to be within normal ranges.

The structural data for 4-chloro-6-phenylpyrimidine serves as a crucial reference point for understanding the solid-state characteristics of this compound. The primary structural features are anticipated to be similar, with the methyl group at the 4-position potentially introducing subtle changes to the crystal packing and intermolecular interactions.

Computational Chemistry and Modeling Studies of 2 Chloro 4 Methyl 6 Phenylpyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties for pyrimidine (B1678525) derivatives. researchgate.netfigshare.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

DFT calculations are used to determine the energies of these frontier orbitals. For related pyrimidine compounds, simulations of FMOs and molecular electrostatic potential (MEP) have been used to understand charge distribution and the probability of interaction with other molecules. mdpi.com A smaller HOMO-LUMO gap generally implies a higher reactivity of the molecule. This analysis helps in understanding the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in a chemical reaction.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Significance for 2-Chloro-4-methyl-6-phenylpyrimidine |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher energy value suggests stronger electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower energy value suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. |

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure.

For instance, in studies of structurally similar compounds like 2-chloro-5-methylpyrimidine, quantum chemical calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed. researchgate.netfigshare.com The calculated vibrational frequencies showed excellent agreement with the experimental FT-IR and FT-Raman spectra, with a root mean square (rms) error as low as 10.0 cm⁻¹. researchgate.netfigshare.com Similarly, the simulation of UV-Vis spectra in different solvents helps in analyzing electronic transitions. researchgate.netfigshare.commdpi.com Such studies provide a robust method for structural elucidation and confirmation.

Table 2: Example Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for a Related Compound (2-chloro-5-methylpyrimidine)

| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.netfigshare.com | Calculated Frequency (cm⁻¹) researchgate.netfigshare.com |

|---|---|---|

| C-H stretch | 3080 | 3085 |

| C-N stretch | 1570 | 1575 |

| C-C stretch | 1480 | 1485 |

| C-Cl stretch | 780 | 785 |

Note: This data is for a structurally related compound and serves to illustrate the methodology.

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers and the identification of the most likely reaction pathway. While specific DFT studies on the reaction mechanisms of this compound were not found in the reviewed literature, this methodology is broadly applied to pyrimidine chemistry, for example, in understanding substitution or condensation reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein or DNA) when they bind to each other to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Docking algorithms calculate a "docking score," which serves as an estimation of the binding affinity between the ligand and the target. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction.

Following the prediction of the binding pose, a detailed analysis of the interactions is performed. These interactions are typically non-covalent and can include:

Hydrogen Bonds: Crucial for specificity and binding energy.

Pi-Pi Stacking: Occurs between aromatic rings, such as the phenyl and pyrimidine rings of the title compound. nih.gov

Pi-Alkyl Interactions: Hydrophobic interactions between an aromatic ring and an alkyl group. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms.

In studies on related pyrimidine derivatives, molecular docking has been used to explore binding modes with targets like DNA and various kinases. researchgate.netnih.gov For example, docking studies of hybrid pyrimidine derivatives with DNA revealed that the pyrimidine group could insert between base pairs. nih.gov In another case, docking of substituted pyrimidines into the active site of dopamine (B1211576) receptors helped to understand the structural requirements for binding affinity. nih.gov

Table 3: Illustrative Docking Interaction Analysis for a Pyrimidine Derivative with a Protein Target

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine Nitrogen | SER 124 | 2.9 |

| Pi-Pi Stacking | Phenyl Ring | PHE 250 | 4.5 |

| Pi-Anion | Phenyl Ring | GLU 276 | 3.4 nih.gov |

| Hydrophobic | Methyl Group | LEU 88 | 3.8 |

Note: This table is a conceptual representation based on findings for related molecules to illustrate the types of data generated from docking studies.

Ligand-Protein Binding Mechanisms (e.g., ATP-binding site inhibition)

Understanding how a ligand binds to its protein target is fundamental to rational drug design. Computational docking studies simulate the placement of a ligand within a protein's binding site, predicting the conformation and affinity of the interaction. For pyrimidine derivatives, these studies have elucidated potential mechanisms of action against various protein targets.

Research on derivatives of 2-amino-4-chloro-pyrimidine has demonstrated their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govresearchgate.net Molecular docking studies predicted that these compounds could fit within the protease's active site. researchgate.net The binding affinity is quantified by the binding energy score, where a more negative value indicates a stronger interaction. One notable derivative exhibited a high binding energy score of -8.12 kcal/mol, suggesting potent inhibitory activity. researchgate.net

In a different context, the binding of inhibitors to some enzymes can be influenced by the presence of cofactors like adenosine (B11128) triphosphate (ATP). This phenomenon, known as ATP-assisted ligand binding, has been observed in enzymes such as methionyl-tRNA synthetase (MetRS). nih.gov In some cases, the binding of ATP induces a conformational change in the protein that creates or enhances a binding pocket for the inhibitor. nih.gov Computational models can reveal these complex interactions, showing that an inhibitor's binding can be significantly strengthened in the presence of ATP, even without direct contact between the inhibitor and the ATP molecule itself. nih.gov While not specifically documented for this compound, this mechanism is a crucial consideration for pyrimidine-based compounds targeting ATP-dependent enzymes.

The interaction between a ligand and a protein is often stabilized by a network of molecular interactions. Site-directed mutagenesis and molecular dynamics simulations have shown that receptor activation and ligand binding are governed by the disruption and formation of specific salt bridges and hydrophobic interactions within the protein. nih.gov Computational tools can model these dynamic changes, providing a detailed picture of the binding mechanism at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By establishing this mathematical relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov The process involves calculating molecular descriptors (properties derived from the molecular structure) and using statistical methods to build a predictive model. scribd.com

The development of a robust QSAR model follows several key steps: preparation of the dataset, calculation of structural descriptors, selection of relevant descriptors, model construction using techniques like Multiple Linear Regression (MLR), and rigorous validation to ensure its predictive power. scribd.com These models are invaluable for screening chemical libraries and prioritizing compounds for further testing. nih.gov

For pyrimidine derivatives, bioactivity data from in vitro assays can serve as the foundation for QSAR studies. For example, the anticancer activity of a series of 2-amino-4-chloro-pyrimidine derivatives was tested against human colon (HCT116) and breast (MCF7) cancer cell lines, with the half-maximal effective concentration (EC₅₀) being the measured endpoint. nih.gov The results show a clear structure-activity relationship, where different substituents on the pyrimidine ring lead to vastly different potencies. nih.gov

Table 1: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives

This table presents the EC₅₀ values (in µM) of various synthesized pyrimidine derivatives against two human cancer cell lines, HCT116 and MCF7. A lower EC₅₀ value indicates higher potency. Data sourced from a study on the anticancer properties of these compounds. nih.gov

This data illustrates that the derivative with a bromophenyl piperazine (B1678402) moiety (Derivative 6) is significantly more active than the others. nih.gov A QSAR model built from such data could analyze descriptors related to the size (steric) and electronic properties of these substituents to predict that a compound like this compound might also possess bioactivity, guiding its potential therapeutic applications.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetics Modeling

Beyond efficacy, a successful drug candidate must possess a favorable pharmacokinetic profile. In silico ADMET prediction models are used to assess these properties computationally, reducing the risk of late-stage failures in drug development. researchgate.netugm.ac.id These models use the chemical structure of a compound to predict its behavior in the body.

Studies on 2-amino-4-chloro-pyrimidine derivatives have utilized online tools like pkCSM and SwissADME to predict their ADMET properties. nih.govresearchgate.net Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, skin permeability, and potential for toxicity.

Table 2: Predicted ADMET Properties of 2-amino-4-chloro-pyrimidine Derivatives

This table summarizes the computationally predicted pharmacokinetic and toxicity properties of pyrimidine derivatives. These predictions help assess the drug-likeness of the compounds. Data is derived from an in silico study using the pkCSM server. researchgate.net

The prediction that all tested derivatives have high GI absorption is a positive attribute for potential oral drugs. researchgate.net However, the ability of some derivatives to cross the BBB means they could have effects on the central nervous system, which may or may not be desirable depending on the therapeutic target. researchgate.net Furthermore, the prediction of Cytochrome P450 (CYP) enzyme inhibition is a critical finding, as this can lead to adverse drug-drug interactions. nih.gov Specifically, CYP1A2 is a major enzyme in the metabolism of many common substances, and its inhibition requires careful consideration. nih.gov These computational predictions provide a comprehensive initial safety and pharmacokinetic assessment, guiding further experimental validation. ugm.ac.id

Biological Activity and Pharmacological Potential of 2 Chloro 4 Methyl 6 Phenylpyrimidine and Its Analogues

Antimicrobial Activities

The pyrimidine (B1678525) nucleus is a fundamental scaffold in medicinal chemistry, known to impart a wide spectrum of biological activities, including antimicrobial effects. gsconlinepress.com The functionalization of the pyrimidine ring at various positions allows for the generation of a large number of derivatives with potential therapeutic applications against bacteria and fungi. researchgate.net

Antibacterial Activity

Derivatives of pyrimidine have demonstrated significant potential as antibacterial agents. researchgate.net Research into chloropyrimidines, for instance, has identified a subclass with notable in vitro activity against various pathogenic bacteria, including Mycobacterium tuberculosis. nih.gov The antibacterial efficacy of these compounds is often attributed to their specific substitutions at various positions on the pyrimidine ring. nih.gov

A study on a series of novel pyrimidine derivatives showcased their activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds exhibited considerable zones of inhibition against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Specifically, compounds with chloro and phenyl substitutions have been noted for their antimicrobial effects. nih.gov

Interactive Table: Antibacterial Activity of Selected Pyrimidine Analogues

| Compound ID | Test Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 3c | Mycobacterium tuberculosis | 0.75 | nih.gov |

| 3h | Mycobacterium tuberculosis | 0.75 | nih.gov |

| 3i | Mycobacterium tuberculosis | 0.75 | nih.gov |

| 3i | Escherichia coli | 12.5 | nih.gov |

| 3a | Pseudomonas aeruginosa | 12.5 | nih.gov |

| 3b | Pseudomonas aeruginosa | 12.5 | nih.gov |

| 3a | Escherichia coli | 12.5 | nih.gov |

| 3b | Escherichia coli | 12.5 | nih.gov |

Note: The compounds listed are analogues from the cited research and not 2-Chloro-4-methyl-6-phenylpyrimidine itself.

Antifungal Activity

The pyrimidine scaffold has also been a fruitful source of antifungal agents. researchgate.net Phenylpyrimidine derivatives, in particular, have been designed and synthesized as novel inhibitors of fungal CYP51, a key enzyme in ergosterol biosynthesis. nih.gov These compounds have shown promising in vitro activity against a range of pathogenic fungi.

For instance, a series of novel 2-phenylpyrimidine (B3000279) derivatives were evaluated for their antifungal activity against several clinically relevant fungal strains. One of the compounds, designated as C6, exhibited superior efficacy against seven common pathogenic fungi when compared to the first-line drug fluconazole. nih.gov This highlights the potential of the phenylpyrimidine scaffold in developing new antifungal therapies.

In another study, pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant-pathogenic fungi. Several of these compounds demonstrated significant inhibition rates against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org For example, compound 5o showed an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.org

Interactive Table: Antifungal Activity of Selected Phenylpyrimidine Analogues

| Compound ID | Fungal Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| YW-01 | Candida albicans | 8 | nih.gov |

| YW-01 | Candida tropicalis | 4 | nih.gov |

| YW-01 | Cryptococcus neoformans | 16 | nih.gov |

| Compound 5o | Phomopsis sp. | 10.5 (EC50) | frontiersin.org |

Note: The compounds listed are analogues from the cited research and not this compound itself.

Anti-infective Applications

The term anti-infective encompasses a broad range of activities against various pathogens, including bacteria, fungi, viruses, and parasites. Pyrimidine derivatives are recognized for their diverse anti-infective properties. nih.gov This versatility stems from the pyrimidine core being a key structural component in many biologically essential molecules, such as nucleic acids. eurekaselect.com

The chemical tractability of the pyrimidine ring allows for the synthesis of a vast library of compounds with a wide range of pharmacological activities. researchgate.net These include not only antibacterial and antifungal effects as detailed above, but also antiviral and anticancer properties. gsconlinepress.comeurekaselect.com The development of pyrimidine-based compounds continues to be an active area of research for new anti-infective therapies. researchgate.netthepharmajournal.com

Antimalarial Activities

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. gsconlinepress.com Pyrimidine derivatives have been extensively investigated for their antimalarial potential, with many compounds targeting essential parasitic metabolic pathways. gsconlinepress.com

In Vitro Efficacy against P. falciparum Strains (CQ-sensitive and CQ-resistant)

A number of studies have demonstrated the in vitro efficacy of pyrimidine derivatives against both chloroquine (CQ)-sensitive and CQ-resistant strains of Plasmodium falciparum. For example, novel 4-aminoquinoline-pyrimidine hybrids have been synthesized and shown to possess potent antimalarial activity. nih.gov Several of these hybrids exhibited better activity than chloroquine against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov

Another study focused on PABA-substituted pyrimidine derivatives as potential inhibitors of P. falciparum dihydrofolate reductase (Pf-DHFR). The synthesized compounds were tested against both CQ-sensitive (3D7) and CQ-resistant (Dd2) strains, with some showing significant activity. nih.gov

Interactive Table: In Vitro Antimalarial Activity of Pyrimidine Analogues against P. falciparum

| Compound ID | P. falciparum Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3f | 3D7 (CQ-sensitive) | 5.26 | nih.gov |

| 3f | Dd2 (CQ-resistant) | 4.71 | nih.gov |

| 3e | 3D7 (CQ-sensitive) | 5.82 | nih.gov |

| 3e | Dd2 (CQ-resistant) | 7.06 | nih.gov |

Note: The compounds listed are analogues from the cited research and not this compound itself.

In Vivo Studies in Malaria Models (e.g., P. berghei-mouse)

Promising in vitro results often lead to in vivo evaluation in animal models of malaria, such as the Plasmodium berghei-infected mouse model. This model is crucial for assessing the efficacy, pharmacokinetics, and toxicity of potential antimalarial compounds. nih.govnih.gov

In a study of 4-aminoquinoline-pyrimidine hybrids, two potent compounds, 8i and 8m , were selected for in vivo evaluation in a P. berghei-mouse model. Both compounds demonstrated excellent in vivo antimalarial activity when administered orally, without apparent toxicity. nih.gov Compound 8i was found to be more active than both 8m and the control drug, chloroquine. nih.gov

Another study investigated a trisdimethylamino pyrimidine derivative in P. berghei NK65 strain-infected mice. The compound, at a dose of 40 mg/kg, caused a 97.19% suppression of parasitemia and a mean survival time of 22 days, which was comparable to the standard artemether-lumefantrine combination. amazonaws.com

Interactive Table: In Vivo Antimalarial Activity of Pyrimidine Analogues in P. berghei Mouse Model

| Compound ID | Dose (mg/kg) | Parasitemia Suppression (%) | Mean Survival Time (days) | Reference |

|---|---|---|---|---|

| 8i | 5 | >99 | >28 | nih.gov |

| 8m | 10 | >99 | >28 | nih.gov |

| 2,4,6-trisdimethylamino-5-(4´-nitrophenyl) pyrimidine | 40 | 97.19 | 22 | amazonaws.com |

Note: The compounds listed are analogues from the cited research and not this compound itself.

Heme Binding Studies and Interference with Parasite Pathways

The pyrimidine core is integral to many compounds investigated for antimalarial properties. gsconlinepress.comresearchgate.net Malaria, caused by the Plasmodium parasite, involves a life cycle stage where the parasite digests hemoglobin in the host's red blood cells, releasing large quantities of toxic heme. nih.gov To protect itself, the parasite detoxifies the heme by converting it into an inert crystalline pigment called hemozoin. nih.gov This heme detoxification pathway is a crucial target for antimalarial drugs. nih.gov

Several classes of antimalarial agents function by interfering with this process. Chloroquine, for instance, is believed to inhibit hemozoin formation, leading to an accumulation of toxic heme that kills the parasite. nih.govnih.govbiorxiv.org Research into novel antimalarial agents has focused on hybrid molecules that combine the pharmacophores of known drugs with other heterocyclic systems, including pyrimidine.

Studies on 4-aminoquinoline-pyrimidine hybrids have demonstrated their potential to interfere with heme detoxification. These compounds have shown an ability to form a stable 1:1 complex with hematin (an oxidized form of heme), suggesting that heme polymerization is a likely target of their action. rsc.orgnih.gov This interaction prevents the sequestration of toxic heme into hemozoin, a mechanism analogous to that of established antimalarials. nih.gov Molecular docking studies further support that these pyrimidine-containing hybrids can interact with other critical parasite enzymes, such as dihydrofolate reductase (DHFR), indicating a multi-targeted approach to their antimalarial activity. rsc.orgnih.gov While direct studies on this compound are limited, the established activity of structurally related pyrimidine hybrids in heme binding provides a strong rationale for its potential interference with parasite detoxification pathways.

Anticancer Activities

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, largely due to its role as an antimetabolite that can interfere with nucleic acid synthesis. nih.gov Fused and substituted pyrimidine derivatives, in particular, have shown significant potential against various human cancer cell lines. eurekaselect.comnih.gov

Pyrimidine analogues exert their anticancer effects primarily by inhibiting cell proliferation and inducing cytostatic effects. This is often achieved by disrupting the cell cycle, a fundamental process that governs cell growth and division. nih.gov For instance, certain chalcone-thienopyrimidine derivatives have been shown to cause cell cycle arrest at different phases in liver (HepG-2) and breast (MCF-7) cancer cells. nih.gov The antiproliferative activity of pyrimidine derivatives is a cornerstone of their therapeutic potential, with many studies demonstrating their ability to halt the growth of tumor cells in vitro. nih.gov

A primary mechanism behind the antiproliferative effects of many pyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs). researchgate.netnih.gov CDKs are a family of enzymes crucial for regulating the progression of the cell cycle. nih.gov The deregulation of CDK activity is a hallmark of many cancers. Consequently, CDK inhibitors have emerged as a significant class of anticancer drugs.

The pyrimidine structure has proven to be an effective scaffold for designing potent CDK inhibitors. For example, pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK4. researchgate.netnih.gov Similarly, pyrazolo[1,5-a]pyrimidine compounds are also recognized as inhibitors of cyclin-dependent kinases. google.com By blocking the activity of key CDKs such as CDK2, CDK4, and CDK9, these compounds can halt the cell cycle, typically at the G1/S or G2/M transition, thereby preventing cancer cell replication. tandfonline.comacs.org Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have shown potent inhibition of CDK9, CDK1, and CDK2 with Kᵢ values in the low nanomolar range. acs.org The efficacy of these compounds underscores the importance of the pyrimidine core in designing targeted kinase inhibitors for cancer therapy.

The cytotoxic potential of pyrimidine analogues has been evaluated against a wide array of human cancer cell lines. Research has consistently demonstrated the efficacy of various substituted pyrimidines against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cells. nih.gov For example, some thienopyrimidine derivatives have shown strong cytotoxicity against the MCF-7 cell line. mdpi.com

The table below summarizes the in vitro anticancer activity of several pyrimidine analogues against specific cancer cell lines, illustrating the broad potential of this chemical class. It is important to note that these are structurally related compounds, and their activity provides an indication of the potential for the this compound scaffold.

| Compound Class | Cell Line | Activity Measurement | Value | Reference |

| Pyrazol-1-yl pyridopyrimidine | HepG-2 (Liver) | IC₅₀ | 5.91 µM | nih.govtandfonline.com |

| Pyrazol-1-yl pyridopyrimidine | MCF-7 (Breast) | IC₅₀ | 7.69 µM | nih.govtandfonline.com |

| Pyrazol-1-yl pyridopyrimidine | HeLa (Cervical) | IC₅₀ | 9.27 µM | nih.govtandfonline.com |

| Bromophenyl piperazine (B1678402) pyrimidine | MCF-7 (Breast) | EC₅₀ | 89.37 µM | nih.gov |

| Indazol-Pyrimidine Hybrid | MCF-7 (Breast) | IC₅₀ | 1.858 µM | mdpi.com |

Antiviral Activities

The pyrimidine nucleus is a cornerstone of antiviral drug development, forming the structural basis for many nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections like HIV and Hepatitis B. mdpi.comeurekaselect.com These drugs, such as zidovudine and lamivudine, mimic natural pyrimidine nucleosides and are incorporated into the growing viral DNA chain, causing chain termination and halting viral replication. gsconlinepress.com

The therapeutic utility of pyrimidines extends beyond retroviruses. Fused pyrimidine derivatives have demonstrated enhanced antiviral potential against a range of viruses, including Herpes Simplex Virus (HSV-1). eurekaselect.com More recently, research has focused on the activity of pyrimidine analogues against emerging viral threats. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral properties, showing selective, albeit modest, efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Additionally, pyrimidine-based thionucleoside analogues have been investigated as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.govnih.gov This broad-spectrum activity highlights the adaptability of the pyrimidine scaffold in designing inhibitors that can target various components of the viral life cycle. eurekaselect.com

Activities in Neurological Disorders (e.g., Anti-Alzheimer's Action, AChE inhibition)

There is growing interest in the application of pyrimidine derivatives for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.net One of the primary therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov A deficit in cholinergic neurotransmission is a key feature of the disease, and AChE inhibitors aim to alleviate cognitive symptoms by increasing acetylcholine levels in the brain. researchgate.net

Substituted pyrimidines have emerged as promising candidates for AChE inhibition. acs.orgnih.gov A study focused specifically on 2,4-substituted 6-phenyl pyrimidines—a class of compounds structurally very similar to this compound—evaluated their ability to inhibit AChE. The findings revealed that certain analogues possess notable inhibitory activity. researchgate.net The results from this study are detailed in the table below.

| Compound | AChE Inhibition (IC₅₀) | BuChE Inhibition | Reference |

| 2-hydroxy-6-phenyl-pyrimidine-4-carboxyallyamide | 90 µM | No significant inhibition | researchgate.net |

| Other tested 2,4-substituted 6-phenyl pyrimidines | > 100 µM | No significant inhibition | researchgate.net |

Beyond direct enzyme inhibition, pyrimidine analogues are also being explored for their broader neuroprotective effects, which could help manage the progression of neurodegeneration. acs.orgacs.org The potential of the pyrimidine scaffold to serve as a basis for developing multi-target agents for complex conditions like Alzheimer's disease remains an active area of research. nih.govsemanticscholar.org

Other Pharmacological Potentials

Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. Beyond a singular application, these analogues have demonstrated potential in various therapeutic areas, including antifungal, anti-inflammatory, antiviral, and anticancer applications, as well as in the inhibition of specific enzymes like acetylcholinesterase.

Antifungal Activity: Phenylpyrimidine derivatives have been identified as potent antifungal agents. A notable mechanism of their action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.gov By targeting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. nih.gov Research has led to the development of novel phenylpyrimidine CYP51 inhibitors with significant efficacy against various pathogenic fungal strains. nih.gov For instance, certain 2-phenylpyrimidine derivatives have shown superior activity against several Candida species and Cryptococcus neoformans when compared to the frontline antifungal drug fluconazole. nih.gov

Anti-inflammatory Activity: The pyrimidine scaffold is a constituent of several clinically approved anti-inflammatory drugs. nih.gov Analogues of this compound have been investigated for their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govrsc.org Some pyrimidine derivatives have demonstrated potent and selective COX-2 inhibition, with IC50 values comparable to the well-known anti-inflammatory drug celecoxib. nih.govrsc.org Additionally, phenylpyrimidine derivatives have been explored as inhibitors of Janus kinases (JAKs), which are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways involved in inflammation and autoimmune diseases. nih.gov Specific derivatives have been designed to covalently bind to a unique cysteine residue in JAK3, leading to highly potent and selective inhibition. nih.gov Other anti-inflammatory mechanisms include the inhibition of lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS). mdpi.comcu.edu.eg

Antiviral Activity: The structural versatility of pyrimidine derivatives has made them attractive candidates for the development of antiviral agents. Research has shown that certain substituted pyrimidines exhibit activity against a range of viruses, including influenza virus and coxsackievirus B3 (CVB3). nih.govmdpi.com The mechanism of antiviral action can vary. For some derivatives, the antiviral effect is exerted by targeting the viral RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses. psu.edu This inhibition can occur through different mechanisms, such as causing the polymerase to pause and backtrack, thereby preventing efficient viral genome replication. psu.edu Other studies have indicated that some pyrimidine analogues may act at the early stages of viral replication after the virus has entered the host cell. mdpi.com

Kinase Inhibitory and Anticancer Activity: The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, with several pyrimidine-based drugs approved for cancer therapy. mdpi.com Analogues of this compound have been shown to inhibit a variety of protein kinases that are often dysregulated in cancer. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.govnih.gov The inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. For example, some N4-phenyl-substituted pyrrolo[2,3-d]pyrimidine-2,4-diamines have demonstrated potent inhibition of VEGFR-2, a key regulator of angiogenesis. nih.gov Other pyrimidine derivatives have been developed as inhibitors of Aurora A kinase, leading to a reduction in the levels of oncoproteins like cMYC and MYCN. nih.govacs.org The mechanism of kinase inhibition is often ATP-competitive, where the pyrimidine derivative binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets. nih.gov

Acetylcholinesterase Inhibition: Certain pyrimidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Studies have shown that various substituted pyrimidines, including 4,6-diphenylpyrimidine derivatives, can act as potent and reversible inhibitors of AChE. nih.govresearchgate.net Some of these compounds have displayed IC50 values in the nanomolar range, indicating high potency. nih.gov The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the AChE enzyme. researchgate.netacs.org

Table 1: Antifungal Activity of Selected Phenylpyrimidine Analogues

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C6 | Candida albicans (ATCC SC5314) | 0.25 | nih.gov |

| Compound C6 | Candida albicans (CPCC400616) | 32 | nih.gov |

| Compound C6 | Cryptococcus neoformans | 1 | nih.gov |

| Compound C6 | Candida tropicalis | 1 | nih.gov |

| Compound C6 | Candida krusei | 1 | nih.gov |

| Fluconazole | Candida albicans (ATCC SC5314) | 0.5 | nih.gov |

| Fluconazole | Cryptococcus neoformans | 4 | nih.gov |

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Analogues

| Compound | Target | IC50/ED50 | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 µmol | nih.govrsc.org |

| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 µmol | nih.govrsc.org |

| Celecoxib | COX-2 | 0.04 ± 0.01 µmol | nih.govrsc.org |

| Phenylpyrimidine 12 | JAK3 | 1.7 nM | nih.gov |

| Pyrimidine 2a | LOX | 42 µM | mdpi.com |

| Pyrazolopyrimidine 11 | iNOS | 0.22 µM | cu.edu.eg |

Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Analogues

| Compound | Kinase Target | IC50 | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine 7 | EGFR | Potent inhibitor | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 9 | EGFR | 10-fold less potent than 7 | nih.gov |

| Pyrimidine 13 | Aurora A | < 200 nM (proliferation) | nih.govacs.org |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea 19 | Class III RTK | Hit compound | nih.govresearchgate.net |

Table 4: Acetylcholinesterase Inhibitory Activity of Selected Pyrimidine Analogues

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| 4,6-diphenylpyrimidine VB1 | AChE | 30.46 ± 0.23 nM | nih.gov |

| 4,6-diphenylpyrimidine VB8 | AChE | 9.54 ± 0.07 nM | nih.gov |

| 2-hydroxy-6-phenyl-pyrimidine-4-carboxyallyamide | AChE | 90 µM | researchgate.net |

| Pyrimidinone 10q | AChE | 0.88 ± 0.78 µM | bohrium.com |

Mechanistic Insights into Biological Action and Target Identification

The diverse pharmacological effects of this compound analogues stem from their ability to interact with a variety of biological targets with a high degree of specificity. The underlying mechanisms of action often involve the inhibition of key enzymes or the modulation of signaling pathways.

Inhibition of Fungal CYP51: The antifungal activity of phenylpyrimidine derivatives is primarily attributed to their role as inhibitors of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.govnih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. researchgate.net By binding to the active site of CYP51, these compounds prevent the demethylation of lanosterol, which is a crucial step in the formation of ergosterol. nih.gov The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately cell death. nih.gov Molecular docking studies have shown that the phenylpyrimidine moiety can fit into the hydrophobic cavities of the CYP51 protein, with the phenyl group potentially forming stabilizing interactions with amino acid residues like Phe233. nih.gov

Modulation of Inflammatory Pathways: The anti-inflammatory properties of pyrimidine analogues are achieved through the inhibition of several key inflammatory mediators. The most common mechanism is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. nih.govrsc.org By blocking the activity of COX-1 and/or COX-2, these compounds reduce the production of pro-inflammatory prostaglandins like PGE2. nih.govrsc.org Some pyrimidine derivatives exhibit selectivity for COX-2, which is advantageous as COX-1 is involved in homeostatic functions. nih.govrsc.org Another important anti-inflammatory mechanism is the inhibition of Janus kinases (JAKs). nih.gov JAKs are crucial for the signaling of numerous cytokines that drive inflammatory responses. nih.gov By inhibiting JAKs, phenylpyrimidine derivatives can block these signaling cascades, thereby suppressing inflammation. The design of covalent inhibitors that target a specific cysteine residue in JAK3 has led to compounds with high potency and selectivity. nih.gov

Interference with Viral Replication: The antiviral mechanism of pyrimidine derivatives often involves the targeting of viral enzymes that are essential for replication. A key target is the RNA-dependent RNA polymerase (RdRp) used by many RNA viruses. psu.edu Inhibition of RdRp can occur through various modes. Some pyrimidine analogues may act as non-nucleoside inhibitors, binding to a site on the enzyme that is distinct from the active site, and inducing a conformational change that renders the enzyme inactive. Another proposed mechanism involves the inhibitor causing the polymerase to stall and backtrack along the RNA template, which effectively halts the replication process. psu.edu For some viruses, pyrimidine derivatives have been shown to be most effective when administered after the virus has infected the host cell, suggesting that they target intracellular stages of the viral life cycle, such as genome replication. mdpi.com

Inhibition of Protein Kinases: The anticancer potential of many pyrimidine derivatives is linked to their ability to act as protein kinase inhibitors. mdpi.com Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The pyrimidine scaffold serves as an effective mimic of the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases in a competitive manner. nih.gov This binding prevents the kinase from transferring a phosphate group to its substrate, thereby blocking the downstream signaling pathway. The selectivity of these inhibitors for specific kinases can be modulated by modifying the substituents on the pyrimidine ring. nih.govresearchgate.net For example, the addition of a phenyl group at the 6-position can allow the molecule to occupy a hydrophobic pocket adjacent to the ATP-binding site, which can enhance both potency and selectivity for certain kinases. nih.gov

Inhibition of Acetylcholinesterase: The mechanism by which pyrimidine derivatives inhibit acetylcholinesterase (AChE) involves their binding to the active site of the enzyme. researchgate.netacs.org AChE has a deep and narrow gorge that contains the catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. acs.org Some pyrimidine-based inhibitors are designed to act as dual-binding site inhibitors, interacting with both the CAS and the PAS. acs.org The pyrimidine ring and other aromatic moieties on the molecule can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the gorge, while a protonated amine group can form ionic interactions. acs.org By occupying the active site, these inhibitors prevent the binding and subsequent hydrolysis of acetylcholine, leading to an increase in its concentration in the synaptic cleft. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 4 Methyl 6 Phenylpyrimidine Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of phenylpyrimidine derivatives can be significantly altered by the nature and position of substituents. Studies have shown that these compounds can be optimized for various therapeutic and agricultural applications, including as antifungal, herbicidal, and anticancer agents.

In the context of antifungal activity, a series of 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as novel inhibitors of CYP51, an important enzyme in fungi. Through several rounds of structural optimization, a lead compound, C6 , was identified that exhibited potent activity against seven common clinical fungal strains, surpassing the efficacy of the first-line drug fluconazole. nih.gov

For herbicidal and fungicidal applications, derivatives of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine have been synthesized and evaluated. These studies, using fenclorim (a commercial herbicide safener) as a lead compound, revealed that the position of substituents on the phenoxy ring significantly impacts activity. Generally, ortho-substituted compounds demonstrated better fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris than meta- or para-substituted analogues. nih.govacs.org For example, compound 11 from this series showed the most potent fungicidal activity. nih.govnih.gov

In the realm of anticancer research, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines were developed. The structure-activity relationship for this series indicated that for the 2-heteroaryl group, having a nitrogen atom at the ortho-position relative to the pyrimidine (B1678525) core was optimal for activity. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of selected phenylpyrimidine derivatives.

| Compound ID | Core Structure | Substituent(s) | Biological Activity | Key Findings | Reference(s) |

| C6 | 2-Phenylpyrimidine | Optimized substitutions | Potent antifungal (CYP51 inhibitor) | Superior efficacy compared to fluconazole. | nih.gov |

| 11 | 4-Chloro-6-phenoxy-2-phenylpyrimidine | Specific ortho-substitution on phenoxy ring | Potent fungicidal | Outperformed the commercial fungicide pyrimethanil. | nih.govnih.gov |

| PTI-868 | 6-Chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidine | Ortho-nitrogen in 2-heteroaryl group | Potent anticancer | Showed tumor growth inhibition in vivo. | nih.gov |

| 5o | Pyrimidine with amide moiety | 5-bromo-2-fluoro substitution on N-phenylbenzamide | High antifungal activity against Phomopsis sp. | More effective than the commercial fungicide Pyrimethanil. | frontiersin.org |

Correlation of Structural Features with Physicochemical Properties and Bioactivity

The physicochemical properties of 2-chloro-4-methyl-6-phenylpyrimidine derivatives, such as lipophilicity, electronic effects, and steric factors, are intrinsically linked to their biological activity. The chlorine atom at the 2-position, for instance, is a key feature, influencing the reactivity of the pyrimidine ring and allowing for further chemical modifications.

In a study on 6-aryloxy-4-chloro-2-phenylpyrimidines, the crystal structure of a highly active compound revealed that the molecule is constructed from two benzene (B151609) rings and a chlorine-substituted pyrimidine ring, with the substituted benzene ring connected to the pyrimidine via an oxygen atom. acs.org This spatial arrangement is crucial for its interaction with biological targets.

Molecular docking studies on novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles provided insights into the interactions with the target protein, β-tubulin. For the most active compound, 5i , a hydrogen bond was observed between the NH moiety of the benzimidazole (B57391) ring and the Gln-11 residue of the protein. Additionally, a π-π stacking interaction occurred between the pyrimidine ring of the compound and the benzene ring of a Tyr-222 residue in the protein. nih.gov This highlights the importance of the planarity and electronic properties of the pyrimidine and phenyl rings for target binding.

The table below illustrates the correlation between structural features and the observed bioactivity for selected derivatives.

| Compound/Series | Structural Feature | Physicochemical Property | Correlation with Bioactivity | Reference(s) |

| 6-Aryloxy-4-chloro-2-phenylpyrimidines | Ortho-substitution on the phenoxy ring | Steric and electronic effects | Generally enhances fungicidal activity compared to meta or para positions. | nih.govacs.org |

| 2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles | NH of benzimidazole, pyrimidine ring | Hydrogen bonding capacity, π-π stacking potential | Essential for binding to the β-tubulin target, leading to antifungal activity. | nih.gov |

| 6-Chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines | Ortho-nitrogen in the 2-heteroaryl group | Increased binding affinity | Leads to enhanced anticancer potency. | nih.gov |

Rational Design Principles for Enhanced Efficacy

Based on the accumulated SAR data, several rational design principles can be formulated for the development of more efficacious this compound derivatives:

Modification of the 2-Position : The chlorine atom at the 2-position is a versatile handle for introducing various substituents to modulate activity. For instance, replacing it with an alkylthio group has been shown to be a viable strategy in the design of antifungal agents. nih.gov

Substitution at the 4- and 6-Positions : The groups at the 4- and 6-positions of the pyrimidine ring are crucial for tuning the biological activity. For example, introducing a substituted phenoxy group at the 6-position can impart significant fungicidal and herbicidal properties. nih.govacs.orgnih.gov The nature and position of substituents on this phenoxy ring are key to optimizing potency.

Scaffold Hopping and Substructure Splicing : Combining the phenylpyrimidine core with other known active pharmacophores is a promising strategy. This approach was successfully used in the design of novel CYP51 inhibitors by incorporating a pyrimidine moiety into the hydrophobic side chain of existing inhibitors. nih.gov Similarly, splicing the phenoxy group from azoxystrobin (B1666510) with the phenylpyrimidine moiety of fenclorim led to the discovery of potent fungicides. acs.org

Advanced Applications of 2 Chloro 4 Methyl 6 Phenylpyrimidine in Materials Science and Agrochemicals

Precursors for Functional Materials in Electronics and Photovoltaics

The inherent electron-accepting nature of the pyrimidine (B1678525) ring, a consequence of its C=N double bonds, has positioned pyrimidine derivatives as promising candidates for use in organic electronic devices. mdpi.com These materials are increasingly being explored for applications in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors. mdpi.com The 2-phenylpyrimidine (B3000279) scaffold, in particular, serves as a foundational structure for the development of advanced materials with tailored photophysical and electrochemical properties.